molecular formula C9H13N3O B11810321 1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol

1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol

Cat. No.: B11810321
M. Wt: 179.22 g/mol
InChI Key: XLJVXHSUZCBTCB-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H13N3O. It is characterized by the presence of a pyrrolidine ring and an aminopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol typically involves the reaction of 3-aminopyridine with a suitable pyrrolidine derivative. One common method is the reductive amination of 3-aminopyridine with pyrrolidin-3-one under hydrogenation conditions using a catalyst such as palladium on carbon (Pd/C). The reaction is carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine compounds .

Scientific Research Applications

1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s overall stability and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminopyridin-4-yl)pyrrolidin-3-ol is unique due to the specific positioning of the aminopyridine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-(3-aminopyridin-4-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H13N3O/c10-8-5-11-3-1-9(8)12-4-2-7(13)6-12/h1,3,5,7,13H,2,4,6,10H2

InChI Key

XLJVXHSUZCBTCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C=NC=C2)N

Origin of Product

United States

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